molecular formula C14H14N2O2 B2473064 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate CAS No. 452335-83-0

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate

Cat. No.: B2473064
CAS No.: 452335-83-0
M. Wt: 242.278
InChI Key: OKQYXTGZJWVFKP-UHFFFAOYSA-N
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Description

6,9-diazatetracyclo[77002,6011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of diaza groups and the formation of the pentaenone moiety. The final step involves hydration to obtain the hydrate form. Common reagents used in these reactions include strong acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
  • 6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione

Uniqueness

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate is unique due to its specific tetracyclic structure and the presence of diaza groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.H2O/c17-14-11-5-2-1-4-10(11)13-12-6-3-7-15(12)8-9-16(13)14;/h1-7,13H,8-9H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYXTGZJWVFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C3=CC=CC=C3C2=O)C4=CC=CN41.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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